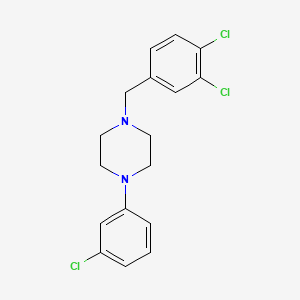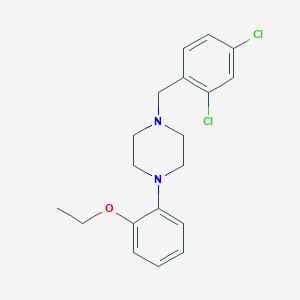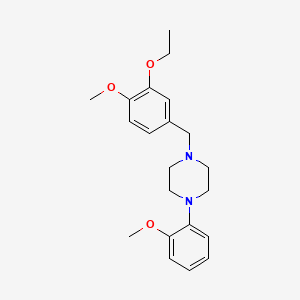![molecular formula C20H24F3N3 B3441082 N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B3441082.png)
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline
Overview
Description
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline, also known as DTG, is a synthetic compound that belongs to the family of anilino-piperazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety disorders.
Mechanism of Action
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline acts as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. It also has moderate affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C. The exact mechanism of action of N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline is not fully understood, but it is believed to modulate the activity of these receptors in a complex manner, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of neuronal activity. It has also been shown to have anti-inflammatory and neuroprotective properties, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline has several advantages for lab experiments, including its well-defined chemical structure, high potency, and selectivity for dopamine and serotonin receptors. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of new drug delivery systems for N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline may enhance its therapeutic efficacy and reduce its potential toxicity.
Scientific Research Applications
N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety disorders. It has been shown to have both agonist and antagonist effects on different subtypes of dopamine and serotonin receptors, which are known to play a crucial role in the pathophysiology of these disorders.
properties
IUPAC Name |
N,N-dimethyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3/c1-24(2)18-8-6-16(7-9-18)15-25-10-12-26(13-11-25)19-5-3-4-17(14-19)20(21,22)23/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBYIRXAXHLNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-ethoxy-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441008.png)
![7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3441011.png)
![1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441016.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441042.png)

![1-(3-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441062.png)



![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)
